molecular formula C13H28N2 B1333787 1-Nonylpiperazine CAS No. 82394-25-0

1-Nonylpiperazine

Cat. No.: B1333787
CAS No.: 82394-25-0
M. Wt: 212.37 g/mol
InChI Key: JXSIBFCQEWUEDI-UHFFFAOYSA-N
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Description

1-Nonylpiperazine is an organic compound with the molecular formula C13H28N2. It belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1-Nonylpiperazine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 1-Nonylpiperazine indicates that it has acute toxicity when ingested . The hazard code is Xi .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonylpiperazine can be synthesized through the reaction of piperazine with 1-bromononane. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom of the bromononane, displacing the bromine atom and forming this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nonylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl-substituted piperazines.

Mechanism of Action

The mechanism of action of 1-nonylpiperazine depends on its specific application. In biological systems, it can interact with various molecular targets, such as receptors or enzymes. The piperazine ring allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The nonyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes .

Comparison with Similar Compounds

1-Nonylpiperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals.

    1-(4-Methoxyphenyl)piperazine: Investigated for its potential antidepressant effects.

Properties

IUPAC Name

1-nonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-2-3-4-5-6-7-8-11-15-12-9-14-10-13-15/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIBFCQEWUEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371831
Record name 1-Nonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82394-25-0
Record name 1-Nonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82394-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-4-nonylpiperazine (0.54 g, 1.80 mmol) (prepared by reacting 1-benzylpiperazine, Aldrich, with 1-bromononane, Aldrich, and NaH in DMF), palladium hydroxide on carbon (0.14 g) and cyclohexene (7 mL) in ethanol (15 mL) was heated at reflux overnight. After filtration, the filtrate was concentrated in vacuo to dryness to give 1-nonylpiperazine as an oil, 0.38 g, 100%.
Name
1-benzyl-4-nonylpiperazine
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One

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